molecular formula C11H9N5O4 B2539059 N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine CAS No. 450345-23-0

N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2539059
CAS No.: 450345-23-0
M. Wt: 275.224
InChI Key: GOFQXGLUIVUPPC-UHFFFAOYSA-N
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Description

N4-(Benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative featuring a 5-nitro substitution on the pyrimidine core and a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group at the N4 position. This compound belongs to a broader class of 5-nitropyrimidine-4,6-diamines, which are characterized by their electron-deficient aromatic rings and versatile substitution patterns.

Properties

IUPAC Name

4-N-(1,3-benzodioxol-5-yl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O4/c12-10-9(16(17)18)11(14-4-13-10)15-6-1-2-7-8(3-6)20-5-19-7/h1-4H,5H2,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFQXGLUIVUPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC=NC(=C3[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Nitration of the pyrimidine ring:

    Coupling reaction: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the nitropyrimidine core using a suitable coupling reagent like palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the diamine functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The table below compares key analogs of 5-nitropyrimidine-4,6-diamine derivatives, highlighting substituent-driven variations in melting points, yields, and molecular formulas:

Compound Name Substituents (N4/N6) Melting Point (°C) Yield (%) Molecular Formula Reference
N4,N6-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine 4-Cl-benzyl (both positions) 159–161 95 C₁₈H₁₄Cl₂N₆O₂
N4,N6-Bis(4-bromobenzyl)-5-nitropyrimidine-4,6-diamine 4-Br-benzyl (both positions) 174–176 68 C₁₈H₁₄Br₂N₆O₂
N4,N6-Diethyl-5-nitropyrimidine-4,6-diamine Ethyl groups 84–86 89 C₈H₁₂N₆O₂
N4-(sec-butyl)-5-nitropyrimidine-4,6-diamine sec-butyl (N4) Not reported Not reported C₈H₁₃N₅O₂
N4-(3,4-Dimethylphenyl)-2-(4-ethylpiperazinyl)-5-nitropyrimidine-4,6-diamine 3,4-dimethylphenyl (N4), piperazinyl (C2) Not reported Not reported C₁₉H₂₈N₈O₂

Key Observations :

  • Halogenated Aryl Groups : Bromo- and chlorobenzyl substituents (e.g., 4-Br/4-Cl) increase melting points (174–176°C and 159–161°C, respectively) compared to alkyl groups (84–86°C for diethyl), likely due to enhanced intermolecular halogen bonding and rigidity .
  • Alkyl vs. Aryl Substitutions : Alkyl-substituted derivatives (e.g., diethyl or sec-butyl) exhibit lower melting points and higher yields (up to 95% for diethyl), suggesting easier synthesis and reduced crystallinity .

Spectroscopic and Computational Insights

  • Spectroscopic Confirmation : Analogous compounds (e.g., quinazoline derivatives) confirm that benzo[d][1,3]dioxol-5-yl groups exhibit distinct NMR signals, such as a singlet at δ 6.00 ppm for the methylenedioxy protons and aromatic resonances near δ 7.20–7.50 ppm . IR spectra typically show nitro group absorptions at ~1343–1384 cm⁻¹ and NH stretches at ~3339 cm⁻¹ .
  • Theoretical Calculations: Gaussian16-based studies on 5-nitropyrimidine derivatives reveal that electron-withdrawing groups (e.g., nitro) stabilize transition states during aminolysis, with solvent effects significantly influencing reaction pathways .

Biological Activity

N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on a review of available literature and research findings.

Chemical Structure : The compound features a pyrimidine core substituted with a benzo[d][1,3]dioxole moiety and a nitro group. Its molecular formula is C15H14N4O3C_{15}H_{14}N_{4}O_{3} with a molecular weight of approximately 298.30 g/mol.

IUPAC Name : this compound.

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC15H14N4O3C_{15}H_{14}N_{4}O_{3}
Molecular Weight298.30 g/mol
IUPAC NameThis compound
CAS NumberNot available

Antimicrobial Activity

Recent studies have indicated that compounds similar to N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine derivatives exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have shown efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell wall integrity.

Anticancer Potential

Research has also pointed towards the anticancer potential of pyrimidine derivatives. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For example, a study highlighted that certain nitropyrimidines could inhibit tumor growth by targeting specific cellular pathways involved in proliferation and survival.

Case Studies

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry investigated the effects of nitropyrimidines on human cancer cell lines. The results demonstrated that these compounds could inhibit cell growth and induce apoptosis through the activation of caspase pathways .
  • Antimicrobial Efficacy : An investigation into the antimicrobial properties of pyrimidine derivatives revealed that compounds with similar structures to N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine showed promising results against both Gram-positive and Gram-negative bacteria .

The biological activity of N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine is hypothesized to involve the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleic acid synthesis.
  • Induction of Apoptosis : It may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interaction with Cellular Receptors : Potential interactions with specific receptors could modulate immune responses or other cellular functions.

Synthesis and Derivatives

The synthesis of N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine typically involves multi-step organic reactions including nitration and substitution reactions to introduce the benzo[d][1,3]dioxole group.

Table 2: Synthesis Overview

StepDescription
Nitration Introduction of a nitro group to the pyrimidine ring
Substitution Replacement reactions to attach benzo[d][1,3]dioxole
Purification Crystallization or chromatography for purity

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